Dimethylphenylphosphine Borane
Overview
Description
Dimethylphenylphosphine borane is a compound that is part of a broader class of phosphine-boranes, which are characterized by the presence of a phosphine group (PR_3) and a borane group (BR_3) within the same molecule. These compounds are of interest due to their potential applications in organic synthesis and catalysis, as well as their unique structural and electronic properties.
Synthesis Analysis
The synthesis of dimethylphenylphosphine borane derivatives can be achieved through various methods. For instance, the reaction of bulky aryllithium reagents with enantiomerically pure oxazaphospholidine-boranes can lead to the formation of phosphine boranes with high diastereomeric ratios . Another approach involves the asymmetric deprotonation-allylation of a dimethyl phosphine borane, followed by a series of reactions including regioselective deprotonation, paraformaldehyde trapping, and hydroxyl group elimination, culminating in ring-closing metathesis to produce P-stereogenic vinylic phospholene boranes . Additionally, o-benzylphosphino-boranes and o-α-methylbenzyl(N,N-dimethyl)amine-boranes can be synthesized from the reactions of chloroboranes with lithiated benzyl-phosphine .
Molecular Structure Analysis
The molecular structure of dimethylphenylphosphine borane complexes can be elucidated using various spectroscopic and crystallographic techniques. For example, the borylimido rhenium(V) complex containing dimethylphenylphosphine was characterized by IR and NMR spectroscopy and mass spectrometry, and its crystal structure was determined by X-ray crystallography . Similarly, the structure of a zwitterionic arene complex involving triphenylborane and dimethylphenylphosphine was characterized by single-crystal X-ray analysis .
Chemical Reactions Analysis
Dimethylphenylphosphine borane and its derivatives participate in a variety of chemical reactions. These include homolytic reactions where radicals derived from secondary phosphine-boranes are generated and studied using electron spin resonance (ESR) spectroscopy . The reactivity of these compounds can also be influenced by the presence of bulky substituents, which can affect the activation barrier for reactions such as hydrogen activation . Furthermore, the reaction of a bis(phosphine)borane ligand with tris(norbornene)platinum(0) leads to various coordination modes of the arylborane, demonstrating the flexibility of these compounds in forming complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylphenylphosphine borane compounds are influenced by their molecular structure and the nature of their substituents. For instance, the chromatographic resolution and conformational analysis of tert-butyl(dimethylamino)phenylphosphine-borane complex revealed that the borane protection could be removed without racemization, and the P-configuration of the free aminophosphine was stable in solution . Additionally, new methods for the synthesis of phosphine-boranes, including optically active ones, have been established, and their functionalization has been explored to create derivatives with various functional groups . The regioselective approach to the synthesis of monoboranes based on the 7-phosphanorbornene framework further illustrates the versatility of these compounds .
Scientific Research Applications
Addition Reactions and Lewis Pair Chemistry
Dimethylphenylphosphine borane derivatives participate in addition reactions, notably with intramolecular frustrated Lewis pairs. This reactivity enables the formation of adducts with pyridine, tert-butyl isocyanide, or pivalonitrile, and facilitates 1,1-phosphine/borane addition to phenyl azide, leading to heterocycles with potential utility in organic synthesis and materials science (Mömming et al., 2010).
Reactivity with Bulky Aryllithium Reagents
Research on the reactivity of bulky aryllithium reagents with dimethylphenylphosphine borane derivatives has been conducted to explore synthetic methodologies for creating phosphine boranes with unique structural features. These methodologies enable the synthesis of compounds with significant steric bulk, which are of interest for their unique properties and applications in catalysis (Stephan et al., 2007).
Photopolymerization and Radical Initiators
Dimethylphenylphosphine borane derivatives have been employed as coinitiators in acrylate photopolymerization, demonstrating the potential for reducing oxygen inhibition in polymerization reactions. This application is significant for the development of new materials with improved properties (Lalevée et al., 2008).
Catalysis and Ligand Design
The compound has been utilized in the synthesis and structural elucidation of unsaturated ruthenium complexes, showcasing its role in ligand design for catalytic applications. This research contributes to the broader field of transition metal catalysis, which is pivotal in industrial and synthetic organic chemistry (Dioumaev et al., 2000).
Coordination and Dehydrogenation Studies
Studies on the coordination and catalytic dehydrogenation of amine- and phosphine-boranes with ruthenium bidentate phosphine complexes have provided insights into the mechanisms of hydrogen activation and transfer. This research has implications for the development of new catalytic processes for hydrogen storage and release (Ledger et al., 2011).
Safety And Hazards
Future Directions
The reactivity of Dimethylphenylphosphine Borane towards pyridine (py) and dimethylphenylphosphine (PMe2Ph) has been explored . The findings highlight the labile nature of this four-vertex rhodatetraborane as it undergoes disassembly upon attack from the corresponding Lewis base, resulting in the formation of borane adducts .
properties
InChI |
InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXONBUUURRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CP(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphenylphosphine Borane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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